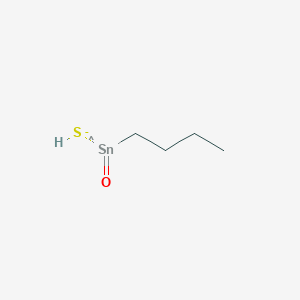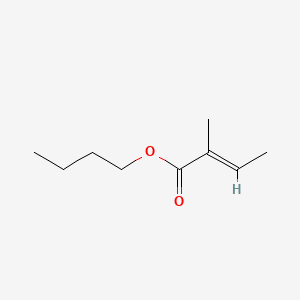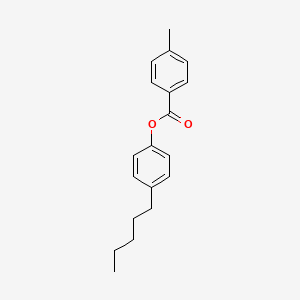
Galliumselenid (GaSe)
Übersicht
Beschreibung
Gallium selenide (GaSe) is a semiconductor material composed of gallium (Ga) and selenium (Se). It has a wide range of applications in the fields of optoelectronics, photovoltaics, and catalysis. GaSe is a promising material for various scientific research applications due to its unique properties, such as its high chemical and thermal stability, its ability to absorb light in the visible and infrared regions of the spectrum, and its ability to form nanostructures. GaSe can also be used in the fabrication of nanostructured materials for a variety of applications.
Wissenschaftliche Forschungsanwendungen
Optoelektronik
GaSe ist ein vielversprechendes Material für optoelektronische Bauelemente aufgrund seiner hervorragenden optischen und elektrischen Eigenschaften . Seine nicht-zentrosymmetrische Struktur ermöglicht eine starke zweite Harmonische Erzeugung (SHG), wodurch es für Anwendungen in der nichtlinearen Optik geeignet ist. Darüber hinaus weisen GaSe-basierte Photodetektoren eine stabile und schnelle Reaktion unter sichtbarem Licht auf, was für die Entwicklung von Sichtlicht-Photodetektionstechnologien entscheidend ist .
Photoleitung
Das Potenzial der Verbindung in der Photoleitung ist erheblich. GaSe-Kristalle werden in Photoleitern verwendet, das sind Bauelemente, die Strom effizienter leiten, wenn sie Licht ausgesetzt sind. Diese Eigenschaft ist besonders nützlich in den Bereichen optische Sensoren und Bildgebungssysteme, wo GaSe verwendet werden kann, um Licht zu detektieren und in ein elektrisches Signal umzuwandeln .
Ferninfrarot-Konversion
GaSe hat Anwendungen in der Ferninfrarot-Konversion. Dies beinhaltet die Umwandlung von Ferninfrarotstrahlung in andere Energieformen, die in der Wärmebildgebung und Spektroskopie verwendet werden können. Die Fähigkeit von GaSe, mit Ferninfrarotlicht zu interagieren, macht es zu einem wertvollen Material für die Forschung an Infrarotdetektoren und Infrarotlasern .
Nichtlineares optisches Material
Als nichtlineares optisches Material wird GaSe verwendet, um Licht auf eine Weise zu erzeugen und zu manipulieren, die mit linearen optischen Materialien nicht möglich ist. Dazu gehört die Erzeugung von Signalen der zweiten Harmonischen, bei der die Frequenz des Lichts verdoppelt wird. Diese Eigenschaft wird in der Lasertechnologie, Frequenzverdopplung und optischen parametrischen Oszillatoren genutzt .
Dampfphasenabscheidung
Die Dampfphasenabscheidung von GaSe ermöglicht die kontrollierte Synthese großer und einheitlicher GaSe-Kristalle. Diese Kristalle sind entscheidend für verschiedene Anwendungen, die auf den attraktiven Eigenschaften von GaSe beruhen, wie z. B. hochwertige Monolagen-Nanoschichten für den Einsatz in der Optoelektronik der nächsten Generation .
Strukturelle Verbesserung durch Dotierung
Die Dotierung von GaSe-Kristallen mit Elementen wie Indium kann ihre strukturelle Festigkeit erheblich verbessern. Diese verbesserte strukturelle Integrität ist wichtig für Anwendungen, die robuste Materialien erfordern, wie z. B. bei der Konstruktion von Halbleiterbauelementen und mikroelektronischen Komponenten .
Wirkmechanismus
Target of Action
Gallium selenide (GaSe) primarily targets the electronic and optical properties of materials. It is a layered crystal with a hexagonal structure, similar to that of GaS . The study focuses on optimizing geometric and electronic band structures, analyzing the charge density distributions, atomic vibrations, and phonon spectra, and characterizing the optical properties of GaSe .
Mode of Action
Gallium selenide interacts with its targets by influencing their electronic and optical properties. The Ga/Se ratio plays a critical role in the evolution of the domain shape and size . The presence of series of excitonic levels in the region E > E g was shown . At excitation by 448 nm laser of GaSe crystal electrons were resonantly excited from V 1 (Γ 1) band to C 1 (Γ 6) and C 2 (Γ 5) bands .
Biochemical Pathways
Gallium selenide affects the electronic and optical properties of materials, leading to changes in their geometric and electronic band structures. These changes can influence various biochemical pathways, particularly those involved in optoelectronics . The luminescence from excitonic levels (n A = 1, 2 … 5) of conduction band C 1 (Γ 6) to valence band V 1 (Γ 1) was observed .
Pharmacokinetics
The vapor phase growth of high-quality monolayer GaSe nanosheets with multiple shape and size is achieved by tuning the Ga/GaSe ratio in the precursor .
Result of Action
The result of gallium selenide’s action is the alteration of the electronic and optical properties of materials. This leads to changes in their geometric and electronic band structures, atomic vibrations, and phonon spectra . Moreover, the as-grown GaSe nanosheets show improved performance with photoresponse time less than 0.7 ms and responsibility up to 3,000 A/W .
Action Environment
The action of gallium selenide is influenced by environmental factors. For instance, the integration of gallium selenide into electronic devices has been hindered by its air sensitivity . Several approaches have been developed to encapsulate gase mono- and few-layers, leading to improved chemical stability and electronic mobility .
Eigenschaften
IUPAC Name |
selanylidenegallium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ga.Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWMNMIVDYETIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ga]=[Se] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GaSe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401014371 | |
| Record name | Gallium selenide (GaSe) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401014371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12024-24-7, 12024-11-2 | |
| Record name | Gallium selenide (Ga2Se3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12024-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gallium selenide (GaSe) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12024-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gallium selenide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=342210 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Gallium selenide (GaSe) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Gallium selenide (GaSe) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401014371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gallium selenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.523 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(2r)-1-(6-Aminopurin-9-Yl)propan-2-Yl]oxymethyl-Phosphonooxy-Phosphinic Acid](/img/structure/B1588139.png)






![4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B1588148.png)



